molecular formula C22H20Cl3N3OS B2728012 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE CAS No. 899905-76-1

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B2728012
CAS No.: 899905-76-1
M. Wt: 480.83
InChI Key: JNWMTFNWZMYAOZ-UHFFFAOYSA-N
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Description

This compound is a spirocyclic acetamide derivative characterized by a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 3,4-dichlorophenyl group (Fig. 1). Its molecular formula is C₂₂H₁₉Cl₃N₃OS, with a molecular weight of approximately 484.39 g/mol (estimated from structurally analogous compounds in ). Structural characterization of such compounds often employs X-ray crystallography refined via SHELX programs, as noted in and .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)10-2-1-3-11-22)30-13-19(29)26-16-8-9-17(24)18(25)12-16/h4-9,12H,1-3,10-11,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWMTFNWZMYAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the thioether and acetamide functionalities under controlled conditions. Common reagents used in these reactions include chlorinated aromatic compounds, thiols, and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are listed below, highlighting variations in substituents, spiro ring systems, and physicochemical properties.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents (Diazaspiro Core / Acetamide) Key Differences Source
Target Compound C₂₂H₁₉Cl₃N₃OS ~484.39 4-ClPh / 3,4-Cl₂Ph Reference for comparison
N-(3,5-Dichlorophenyl)-2-{[3-(4-ClPh)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide C₂₂H₁₉Cl₃N₃OS 484.39 4-ClPh / 3,5-Cl₂Ph Dichloro positional isomer on acetamide
N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Cl₂Ph)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (C250-0437) C₂₂H₁₉Cl₄N₃OS 515.29 3,4-Cl₂Ph / 3,4-Cl₂Ph Additional Cl on diazaspiro core
2-{[3-(3,4-Cl₂Ph)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-MeOPh)acetamide C₂₃H₂₂Cl₂N₃O₂S 487.41 3,4-Cl₂Ph / 4-MeOPh Larger spiro ring (4.6 vs. 4.5); MeO substituent
N-(3,4-Cl₂Ph)-2-(4-(quinoxalin-2-yloxy)methyl-1H-1,2,3-triazol-1-yl)acetamide C₁₈H₁₃Cl₂N₅O₂ 410.23 Triazole core / 3,4-Cl₂Ph Triazole heterocycle vs. diazaspiro

Key Observations:

The 4-methoxyphenyl analog () introduces polarity, likely altering solubility and target binding compared to halogenated variants .

Spiro Ring Modifications: Enlarging the spiro ring from 4.5 to 4.6 () increases conformational flexibility, which may affect receptor interactions .

Heterocycle Replacements :

  • Triazole-based analogs () forfeit the spirocyclic framework, favoring planar structures that may reduce target selectivity but improve synthetic accessibility via click chemistry .

Synthetic and Analytical Considerations :

  • The target compound’s crystallization and refinement likely rely on SHELXL (), a standard for small-molecule structural analysis .
  • Chlorinated intermediates in and highlight the prevalence of halogenation in optimizing bioactivity and patentability .

Biological Activity

2-{[3-(4-Chlorophenyl)-1,4-diazaspir[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with potential biological activities. The presence of specific functional groups such as chlorophenyl and diazaspiro structures suggests promising interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, characterized by a spirocyclic framework and multiple chlorine substituents. The molecular formula is C22H20Cl3N3OSC_{22}H_{20}Cl_3N_3OS, indicating the presence of multiple functional groups that may influence its biological activity.

The biological activity of 2-{[3-(4-Chlorophenyl)-1,4-diazaspir[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide likely involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with receptors that modulate cellular signaling pathways.
  • Antimicrobial Activity : Structural features suggest potential antibacterial properties.

Biological Activity Studies

Recent studies have evaluated the biological activities of related compounds and their implications for drug development. Here are key findings:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainActivity (Zone of Inhibition)
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro...]}Salmonella typhiModerate
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro...]}Bacillus subtilisStrong
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro...]}Escherichia coliWeak

These results suggest that the compound may have significant antibacterial properties, warranting further investigation into its mechanism of action.

Enzyme Inhibition

Studies have also focused on the compound's potential as an enzyme inhibitor. For example:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this structure have shown promising AChE inhibitory activity with IC50 values indicating effective inhibition.
CompoundIC50 (µM)Reference
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro...]}2.14±0.003
Thiourea (Standard)21.25±0.15

This data suggests that the compound could be a candidate for treating conditions like Alzheimer's disease through AChE inhibition.

Case Studies

A study involving a series of synthesized compounds demonstrated that modifications in the chlorophenyl group significantly affected biological activity. The study concluded that the presence of sulfur in the structure enhances enzyme interaction and stability in biological systems.

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